molecular formula C16H18N4OS B2869873 N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide CAS No. 1235629-16-9

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

Cat. No. B2869873
CAS RN: 1235629-16-9
M. Wt: 314.41
InChI Key: LKGNCWNEMZEFQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide, also known as CX-4945, is a potent and selective inhibitor of protein kinase CK2. CK2 is a ubiquitous and constitutively active serine/threonine kinase that plays a critical role in cell proliferation, survival, and differentiation. CX-4945 has been extensively studied for its therapeutic potential in various types of cancer, as well as other diseases.

Scientific Research Applications

Ethylene Biosynthesis Inhibition

Pyrazinamide, a clinical drug used for tuberculosis treatment, has been identified as an inhibitor of ethylene biosynthesis in Arabidopsis thaliana. This finding suggests that pyrazinamide and its derivatives, including potentially N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide, could serve as regulators of plant metabolism, particularly in ethylene biosynthesis. This has significant implications for agriculture, where controlling ethylene levels could reduce postharvest loss by delaying the ripening of fruits and senescence of flowers, thereby extending their shelf lives (Sun et al., 2017).

Antimicrobial and Antifungal Activity

Various pyrazole and thiazole derivatives have demonstrated significant antimicrobial and antifungal activities. These compounds, through their innovative structures, offer promising avenues for the development of new antimicrobial agents. The ability of these compounds to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as their effectiveness against yeast-like and filamentous fungi, highlights their potential as broad-spectrum antimicrobial agents. This indicates that this compound could be explored for similar biological activities, contributing to the development of new antimicrobial therapies (Youssef et al., 2011).

Anticancer Activity

Benzothiazole derivatives, structurally similar to this compound, have shown potent antitumor activities. These compounds have been synthesized and evaluated for their effectiveness against tumorigenic cell lines, offering a basis for the development of novel anticancer agents. The design and synthesis of such compounds, based on their selective cytotoxicity, could lead to the discovery of new therapeutic agents for cancer treatment, suggesting that the specific chemical under discussion might also have potential in this area (Yoshida et al., 2005).

Insecticidal and Nematocidal Activity

Fluorine-containing pyrazole carboxamides, including those structurally related to this compound, have been studied for their fungicidal, insecticidal, and nematocidal activities. Although some of these compounds displayed weak fungicidal activity, they exhibited significant nematocidal activity against Meloidogyne incognita, a common nematode pest. This suggests the potential use of such compounds in agricultural pest management strategies, targeting specific pests to protect crops without harming beneficial organisms (Zhao et al., 2017).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c21-15(19-7-6-12-4-2-1-3-5-12)14-11-22-16(20-14)13-10-17-8-9-18-13/h4,8-11H,1-3,5-7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGNCWNEMZEFQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CSC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.